molecular formula C10H12N2O B1331534 (5,6-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 6761-86-0

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No. B1331534
CAS RN: 6761-86-0
M. Wt: 176.21 g/mol
InChI Key: NLTYZPBQHXXZGL-UHFFFAOYSA-N
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Description

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Chemoselective Reduction : The compound, along with related benzimidazole derivatives, is involved in chemoselective reduction reactions. For instance, in one study, a related benzimidazole derivative underwent an unexpected reduction of its double bond when treated with NaBH4 in ethanol (Sadhu, Rao, & Dubey, 2016).
  • Photoreactions : Photoreactions of benzimidazole derivatives, including those in methanol and in the presence of singlet oxygen, have been investigated. These reactions result in various products and have implications for understanding reaction mechanisms under light exposure (Mahran, Sidky, & Wamhoff, 1983).
  • Crystal and Molecular Structures : The compound's derivatives have been studied for their crystal and molecular structures, which are crucial in the development of new materials and understanding their properties (Davidson, Murray, Preston, & King, 1979).

Potential Therapeutic Applications

  • Tuberculostatics : Certain benzimidazole derivatives have shown significant tuberculostatic activities, offering potential in the treatment of tuberculosis, particularly its multidrug-resistant varieties (Główka et al., 2018).

Catalytic and Environmental Applications

  • Catalysis for Dimethyl Carbonate Synthesis : Some benzimidazole derivatives are used in catalyzing the synthesis of dimethyl carbonate from methanol and CO2. This has implications for green chemistry and environmental applications (Shi et al., 2014); (Verma, Baig, Nadagouda, & Varma, 2017).

Safety And Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They may cause irritation to the skin and eyes, and may be harmful if ingested or inhaled4.


Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and investigate their potential applications, particularly in the field of medicine3.


Please note that this information is general in nature and may not apply specifically to “(5,6-dimethyl-1H-benzimidazol-2-yl)methanol”. For detailed information about this specific compound, further research would be necessary.


properties

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTYZPBQHXXZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304019
Record name MLS000756324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol

CAS RN

6761-86-0
Record name MLS000756324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hehir, L O'Donovan, MP Carty, F Aldabbagh - Tetrahedron, 2008 - Elsevier
Upon thermolysis 5,6-dimethyl-N-[(allyl, but-3-enyl, pent-4-enyl and hex-5-enyl-benzimidazol-2-yl)methylene]-(trans)-2,3-diphenylaziridin-1-amines (Eschenmoser hydrazones) form …
Number of citations: 24 www.sciencedirect.com
N Boufatah, A Gellis, J Maldonado, P Vanelle - Tetrahedron, 2004 - Elsevier
New benzimidazoloquinones substituted at 2-position by a sulfonyl group have been synthesized via a final microwave assisted step using 2-chloromethyl-1,5,6-trimethylbenzimidazole-…
Number of citations: 79 www.sciencedirect.com
A Gellis, H Kovacic, N Boufatah, P Vanelle - European Journal of Medicinal …, 2008 - Elsevier
New benzimidazole-4,7-diones substituted at 2-position were synthesized via a microwave-assisted reaction using 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione 5b as a …
Number of citations: 168 www.sciencedirect.com
J He, C Kang, L Yang, K Lu - CHINESE …, 2005 - CHINESE MEDICAL ASSOCIATION
Number of citations: 0

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